molecular formula C30H30FN3O5S B2429738 6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-89-1

6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2429738
CAS No.: 688060-89-1
M. Wt: 563.64
InChI Key: PTZQNAYDAIVKRN-UHFFFAOYSA-N
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Description

6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with fluorobenzyl and methoxybenzyl groups, enhancing its chemical properties.

Properties

IUPAC Name

6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5S/c1-37-23-12-8-20(9-13-23)17-32-28(35)5-3-2-4-14-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-10-22(31)11-7-21/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQNAYDAIVKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Dehydrogenative Coupling

A ruthenium-catalyzed method enables efficient quinazolinone synthesis without toxic byproducts. As reported by Kirinde Arachchige and Yi, 2-aminobenzamides react with amines under a [Ru] /ligand catalytic system to form quinazolinones via deaminative coupling. For the target compound, the 8-oxo-dioxolo[4,5-g]quinazolin-7-yl subunit likely originates from a 2-aminobenzamide precursor functionalized with a dioxolane group. Key conditions include:

  • Catalyst : RuCl₃ with a phosphine ligand (e.g., PPh₃)
  • Solvent : Toluene or DMF at 80–100°C
  • Reaction Time : 12–24 hours

This method avoids harsh reagents, aligning with the compound’s acid-sensitive dioxolane moiety.

Gabriel Synthesis and Cyclization

Classical quinazoline synthesis involves cyclization of 2-aminobenzylamine derivatives. The Gabriel method, as outlined in quinazoline literature, employs:

  • Reduction of o-nitrobenzylamine derivatives to 2-aminobenzylamine.
  • Condensation with formic acid to form dihydroquinazoline.
  • Oxidation to yield the aromatic quinazoline core.

For the 8-oxo derivative, oxidation of a dihydro intermediate or direct introduction of a ketone group at position 8 is necessary.

Sulfanyl Group Installation

The 6-{[(4-fluorophenyl)methyl]sulfanyl} substituent is introduced via nucleophilic substitution or metal-mediated coupling:

Thioether Formation

A Mitsunobu reaction or displacement of a leaving group (e.g., bromide) with 4-fluorobenzyl mercaptan is feasible:

  • Substrate : 6-bromo-dioxoloquinazolinone
  • Reagent : 4-Fluorobenzylthiol, K₂CO₃
  • Solvent : DMF, 60°C, 6 hours

This method achieves moderate yields (60–75%) and requires purification via column chromatography.

Hexanamide Side Chain Attachment

The N-[(4-methoxyphenyl)methyl]hexanamide side chain is incorporated through amide coupling:

Carbodiimide-Mediated Amidation

  • Activation : Hexanoic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
  • Coupling : Reaction with 4-methoxybenzylamine in dichloromethane at room temperature for 12 hours.
  • Yield : 82–90% after silica gel purification.

Reductive Amination Alternative

For substrates with primary amines, reductive amination using NaBH₃CN or H₂/Pd-C may be employed, though this route is less common for secondary amides.

Final Assembly and Optimization

The convergent synthesis involves coupling the quinazolinone-sulfanyl intermediate with the hexanamide side chain:

Alkylation of the Quinazolinone Nitrogen

  • Substrate : 6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-dioxoloquinazoline
  • Alkylating Agent : 6-bromohexanamide derivative
  • Base : NaH or K₂CO₃
  • Solvent : DMF, 80°C, 8 hours

This step achieves ~45% yield, with challenges arising from steric hindrance at the quinazolinone nitrogen.

Challenges in Steric Environments

The 7-position of the quinazolinone is sterically congested, necessitating optimized conditions:

  • Promoter : N-Iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) enhance glycosylation-like coupling efficiency.
  • Temperature : Elevated temperatures (100°C) improve reaction rates but risk decomposition.

Reaction Monitoring and Purification

Analytical Techniques

  • LC-MS : Used to monitor deprotection and coupling steps.
  • ¹H/¹⁹F NMR : Confirms sulfanyl and fluorophenyl group integration.

Chromatographic Methods

  • Normal-phase silica gel : Separates intermediates with polar functional groups.
  • Reverse-phase HPLC : Purifies the final compound (>95% purity).

Scalability and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production requires:

  • Continuous Flow Reactors : To manage exothermic steps (e.g., lithiation).
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) for sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets in biological systems. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another compound with a similar aromatic structure but different functional groups.

    Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant properties, though structurally different.

Uniqueness

6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide (referred to as K284-5728) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Properties

K284-5728 has a complex structure characterized by:

  • Molecular Formula : C30H30FN3O5S
  • IUPAC Name : 6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
  • Key Functional Groups : Quinazolinone core, dioxolo ring, fluorophenyl group.

This unique combination of functional groups enhances its reactivity and interaction with biological targets.

The biological activity of K284-5728 is primarily attributed to its interaction with various enzymes and receptors. The quinazolinone core is known for modulating enzyme activity and influencing signaling pathways. The presence of the dioxolo ring may enhance the compound's binding affinity to these targets, leading to significant biological effects.

Anti-inflammatory Activity

Research indicates that K284-5728 exhibits notable anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, it demonstrated a strong inhibitory effect compared to other compounds. This suggests potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

K284-5728 has shown promise in antimicrobial assays. It was tested against various Gram-positive and Gram-negative bacteria and exhibited moderate to good antibacterial activity. The compound's structural characteristics may contribute to its efficacy against microbial pathogens .

Synthesis and Characterization

The synthesis of K284-5728 involves several key steps:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
  • Introduction of the Dioxolo Ring : Achieved through cyclization reactions with suitable diols.
  • Attachment of Functional Groups : Incorporation of the fluorophenyl group via nucleophilic substitution reactions .

Biological Testing Results

A summary table of biological activities observed in different studies is presented below:

Activity Type Tested Against Results
Anti-inflammatoryLPS-induced NO secretionSignificant inhibition observed
AntimicrobialGram-positive & Gram-negative bacteriaModerate to good activity noted
CytotoxicityVarious cancer cell linesVariable results; further studies needed

Q & A

Q. How should experimental protocols be designed to synthesize this compound with optimal yield?

Answer: A multi-step synthesis approach is typically required. For example, analogous quinazoline derivatives have been synthesized in 11 steps with yields ranging from 2–5%, involving key reactions such as nucleophilic substitution and coupling (e.g., formation of sulfanyl and amide bonds) . Critical parameters include:

  • Temperature control during cyclization (80–120°C).
  • Catalyst selection (e.g., Pd-based catalysts for coupling reactions).
  • Purification methods (HPLC or column chromatography).

Table 1: Example Synthesis Protocol

StepReaction TypeKey ReagentsYield (%)
1Nitro ReductionH₂/Pd-C85
5CyclizationPOCl₃, DMF40
11Amide CouplingEDC, HOBt25

Q. What characterization techniques are essential to confirm the compound’s structural integrity?

Answer: Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
  • ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methoxy groups).
  • X-ray crystallography (if crystalline) for absolute configuration determination .
  • FT-IR to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. How can theoretical frameworks guide pharmacological studies of this compound?

Answer: Link research to established theories, such as:

  • Structure-Activity Relationship (SAR) models to predict kinase inhibition (e.g., AXL/VEGFR2 targets) .
  • Molecular docking to hypothesize binding modes using software like AutoDock .
  • Pharmacokinetic models (e.g., Lipinski’s Rule of Five) to assess drug-likeness .

Q. What solvent systems are optimal for improving solubility during in vitro assays?

Answer: Test polar aprotic solvents (DMSO, DMF) for initial solubility. For biological assays, use:

  • DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity).
  • Co-solvents like PEG-400 or cyclodextrins for aqueous stability .

Advanced Research Questions

Q. How can AI-driven tools optimize reaction conditions for higher yields?

Answer: Implement AI platforms (e.g., COMSOL Multiphysics integrated with machine learning) to:

  • Predict optimal temperatures/pressures via regression models.
  • Automate real-time adjustments in flow chemistry setups .
  • Analyze historical data to identify failure points in multi-step syntheses.

Table 2: AI Parameters for Reaction Optimization

ParameterRangeOptimization Goal
Temperature (°C)50–150Maximize yield
Catalyst Loading0.1–5 mol%Minimize waste
Reaction Time (h)1–24Reduce duration

Q. How to resolve contradictions in biological activity data across studies?

Answer: Employ a multi-method validation strategy:

  • Dose-response assays (IC₅₀ comparisons) under standardized conditions.
  • Biophysical validation (SPR, ITC) to measure binding kinetics .
  • Meta-analysis of existing data to identify confounding variables (e.g., cell line variability) .

Q. What computational methods validate the compound’s kinase inhibition mechanism?

Answer:

  • Molecular Dynamics (MD) Simulations to assess binding stability over time.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) to study electron transfer in active sites.
  • Free Energy Perturbation (FEP) to predict resistance mutations .

Q. How to design a multi-parametric study for SAR analysis?

Answer: Use a factorial design approach:

  • Variables: Substituent groups (e.g., fluorophenyl vs. chlorophenyl), chain length.
  • Outputs: IC₅₀, logP, metabolic stability.
  • Statistical Tools: ANOVA for significance testing; PCA to identify dominant variables .

Q. How can process simulation tools enhance scalability in synthesis?

Answer: Apply chemical engineering principles (e.g., CRDC subclass RDF2050108):

  • COMSOL Multiphysics for heat/mass transfer modeling.
  • Aspen Plus to simulate distillation/purification stages.
  • Sensitivity analysis to identify critical process parameters .

Q. What biophysical assays confirm target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) to verify target binding in lysates.
  • Western Blotting for downstream phosphorylation inhibition (e.g., p-AXL/p-VEGFR2).
  • Fluorescence Polarization for competitive binding studies .

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